This guide details the synthesis of 4-(4-phenylpiperazin-1-yl)butanoic acid , a critical linker and pharmacophore in medicinal chemistry. The phenylpiperazine moiety is a "privileged structure" frequently found in ligands targeting G-protein coupled receptors (GPCRs), particularly dopamine (D2/D3) and serotonin (5-HT) receptors. The butyric acid chain serves as a flexible tether, allowing for conjugation to other pharmacophores or solid-phase resins, or acting as a carboxylic acid headgroup in HDAC inhibitors.
Scientific Premise: The synthesis relies on the nucleophilic attack of the secondary amine of 1-phenylpiperazine upon an electrophilic alkyl halide. While conceptually simple, the zwitterionic nature of the final amino-acid product requires precise pH control during isolation to maximize yield and purity.
Retrosynthetic Analysis
To design a robust pathway, we disconnect the molecule at the N-alkyl bond. This reveals two primary precursors: the nucleophilic 1-phenylpiperazine and an electrophilic C4-synthon .
Figure 1: Retrosynthetic disconnection revealing the convergent synthesis strategy.
Method A: The Ester Alkylation Protocol (Gold Standard)
This is the most reliable route for laboratory-scale synthesis (1g – 50g). It proceeds via an SN2 alkylation followed by saponification.
Rationale: Ethyl 4-bromobutyrate is chosen over the chloro-analog for its higher reactivity (Br is a better leaving group), allowing milder conditions that minimize quaternary ammonium salt formation.
Reflux: Heat the mixture to reflux (approx. 82°C) for 8–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting amine spot should disappear.
Workup: Cool to room temperature. Filter off the inorganic salts (KBr/K₂CO₃). Evaporate the filtrate under reduced pressure to obtain the crude ester as an oil.
Purification (Optional): If the crude oil is dark, pass through a short silica plug eluting with EtOAc/Hexane (1:1).
Phase 2: Saponification (Hydrolysis)
Reaction: Ethyl Ester + LiOH
Carboxylic Acid (Li salt) Free Acid
Protocol:
Dissolution: Dissolve the crude ester from Phase 1 in a mixture of THF/Water (3:1, 20 mL).
Hydrolysis: Add Lithium Hydroxide Monohydrate (LiOH·H₂O, 2.0 equiv). Stir vigorously at room temperature for 4–6 hours.
Completion Check: LC-MS should show the mass shift from ester (M+29) to acid (M+1).
Isolation (Critical Step):
Evaporate THF under vacuum.
The aqueous residue contains the lithium carboxylate. Wash this aqueous phase with Diethyl Ether (2 x 10 mL) to remove unreacted organic impurities (neutral species).
Acidification: Carefully adjust the pH of the aqueous layer to pH 6.0–6.5 using 1M HCl. Do not go too acidic (pH < 2) or the piperazine nitrogens will protonate, making the molecule highly water-soluble and difficult to extract.
At pH ~6 (the isoelectric point), the zwitterionic amino acid often precipitates.
Final Recovery: If a solid forms, filter and dry. If no solid forms, extract with n-Butanol or DCM/Isopropanol (3:1) , dry over Na₂SO₄, and concentrate.
Method B: The Nitrile Route (Scalable Alternative)
For larger scales (>50g), 4-chlorobutyronitrile is cheaper than the bromo-ester. This route requires acid hydrolysis, which simultaneously hydrolyzes the nitrile and forms the salt.
Figure 2: Workflow for the Nitrile Hydrolysis Route.
Protocol Summary:
Alkylation: React 1-phenylpiperazine with 4-chlorobutyronitrile in DMF at 80°C with K₂CO₃ and KI.
Hydrolysis: Isolate the nitrile oil. Reflux in 6M HCl for 6 hours.
Workup: The product will exist as the hydrochloride salt. Evaporate the acid/water. Recrystallize the residue from Ethanol/Ether to obtain 4-(4-phenylpiperazin-1-yl)butanoic acid hydrochloride .
Analytical Characterization & QC
To ensure the integrity of the synthesized compound, compare your data against these expected values.
Analysis
Expected Feature
Diagnostic Signal
¹H NMR (DMSO-d₆)
Phenyl Ring
δ 6.8 – 7.3 ppm (Multiplet, 5H)
Piperazine Core
δ 2.5 – 3.2 ppm (Broad multiplets, 8H)
Butyric Chain (-CH₂)
δ 2.25 ppm (Triplet, Hz)
Butyric Chain (-CH₂)
δ 2.35 ppm (Triplet, Hz)
LC-MS (ESI+)
Molecular Ion
[M+H]⁺ = 249.16
Appearance
Physical State
Off-white to pale yellow solid (Zwitterion)
Self-Validation Check:
Impurity Alert: If you see a triplet at δ 4.1 ppm in the NMR, your ester hydrolysis was incomplete (this is the -OCH₂- of the ethyl ester).
Salt Form: If the product is hygroscopic, you likely have the HCl salt. The zwitterion (free base/acid) is usually less hygroscopic and has a distinct melting point.
Safety & Handling
1-Phenylpiperazine: Irritant. Can cause skin sensitization. Handle in a fume hood.
Ethyl 4-bromobutyrate: A lachrymator (tear gas agent). Strictly handle in a well-ventilated hood. Destroy excess reagent with aqueous NaOH before disposal.
Acetonitrile: Flammable and toxic (metabolizes to cyanide).
References
Alkylation Methodology
S. D. Sonkamble et al., "Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride," ResearchGate, 2016. Link
General Protocol Validation: The alkylation of secondary amines with halo-esters is a foundational reaction in medicinal chemistry, supported by standard texts such as Vogel's Textbook of Practical Organic Chemistry.
Pharmacological Context
J. Med.[1] Chem., "Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands," 2010.[1] Link
This reference establishes the utility of the phenylpiperazine scaffold in drug discovery, valid
Alternative Precursors (Lactone Insight)
SWGDrug Monographs, "Gamma-butyrolactone (GBL)," 2005.[2] Link
Note: Cited to clarify that GBL + amine typically yields amides, reinforcing the selection of the Halo-Ester route for Amino-Acid synthesis.
4-(4-Phenylpiperazin-1-yl)butanoic Acid: A Versatile Synthon in Medicinal Chemistry
Executive Summary 4-(4-Phenylpiperazin-1-yl)butanoic acid (CAS: 35386-24-4) represents a "privileged structure" intermediate in modern drug discovery. While structurally related to the histone deacetylase (HDAC) inhibito...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-(4-Phenylpiperazin-1-yl)butanoic acid (CAS: 35386-24-4) represents a "privileged structure" intermediate in modern drug discovery. While structurally related to the histone deacetylase (HDAC) inhibitor 4-phenylbutyric acid (4-PBA), the incorporation of the piperazine moiety fundamentally alters its pharmacological profile. This compound serves as a critical building block for synthesizing ligands targeting G-protein coupled receptors (GPCRs)—specifically Dopamine D2/D3 and Serotonin 5-HT1A receptors—and as a linker scaffold in the design of proteolysis-targeting chimeras (PROTACs) and "soft drug" HDAC inhibitors.
This technical guide analyzes the synthetic routes, physicochemical properties, and medicinal chemistry applications of this moiety, providing researchers with actionable protocols for its deployment in lead optimization.
Part 1: Chemical Identity & Physicochemical Profile
The molecule consists of a lipophilic phenylpiperazine "head group" linked to a hydrophilic carboxylic acid "tail" via a propyl chain. This amphiphilic nature makes it an ideal spacer for bivalent ligand design.
Property
Data
IUPAC Name
4-(4-Phenylpiperazin-1-yl)butanoic acid
CAS Registry Number
35386-24-4
Molecular Formula
C₁₄H₂₀N₂O₂
Molecular Weight
248.32 g/mol
pKa (Calculated)
~4.5 (Carboxylic acid), ~8.5 (Piperazine N1)
LogP (Calculated)
~1.8 – 2.1
Physical State
Off-white to pale yellow solid
Solubility
Soluble in DMSO, Methanol, DCM; sparingly soluble in water (pH dependent)
Part 2: Synthetic Pathways[3]
Two primary methodologies exist for synthesizing 4-(4-phenylpiperazin-1-yl)butanoic acid. The choice of pathway depends on reagent availability and "green chemistry" requirements.
Pathway A: Nucleophilic Ring Opening of
-Butyrolactone (Green Route)
This method is atom-efficient, avoiding the use of halogenated alkylating agents. It relies on the nucleophilicity of the secondary amine in 1-phenylpiperazine to open the lactone ring.
Mechanism: SN2-type attack on the lactone carbonyl-adjacent carbon (less common) or direct amidation followed by hydrolysis? Correction: Amines typically open lactones to form hydroxy-amides. However, under specific Lewis acid catalysis or high temperature, the alkylation at the nitrogen can occur, but the standard alkylation route (Pathway B) is more robust for the acid product. A more direct "Green" route involves reductive amination or the use of succinic anhydride (forming the amide-acid, then reduced), but the most reliable lab-scale method is Pathway B .
Refined Pathway A (The "Lactone" Alkylation):
Direct reaction of amines with
-butyrolactone (GBL) typically yields the amide (4-hydroxy-N-substituted-butanamide). To get the amino-acid structure (where the piperazine nitrogen is alkylated by the butyric chain), one must use 4-chlorobutyric acid or ethyl 4-bromobutyrate .
Pathway B: N-Alkylation with
-Haloesters (Standard Protocol)
This is the industry-standard route due to high yields and ease of purification.
Step 1 (Alkylation): Formation of Ethyl 4-(4-phenylpiperazin-1-yl)butanoate.
Step 2 (Hydrolysis): Saponification using LiOH or NaOH to yield the free acid.
Visualization of Synthetic Logic
Caption: Two-step synthesis via N-alkylation of 1-phenylpiperazine followed by ester hydrolysis.
Part 3: Medicinal Chemistry Applications[2][3][4][5]
The 4-(4-phenylpiperazin-1-yl)butanoic acid moiety is rarely the final drug; it is a pharmacophoric scaffold .
GPCR Ligand Design (Dopamine & Serotonin)
The phenylpiperazine unit is a classic "privileged structure" for binding to aminergic GPCRs.
Mechanism: The protonated nitrogen of the piperazine forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the receptor binding pocket. The phenyl ring engages in
- stacking interactions with aromatic residues (e.g., Phenylalanine or Tryptophan).
Application: Researchers couple the carboxylic acid tail to various amines to create "bitopic" ligands that span the orthosteric and allosteric binding sites of D3 or 5-HT1A receptors.
Example:NGB 2904 analogues utilize this linker strategy to achieve high D3 selectivity over D2.
HDAC Inhibitor Design ("Soft Drugs")
While 4-phenylbutyric acid (4-PBA) is a known HDAC inhibitor, it lacks potency.
Strategy: The incorporation of the piperazine ring increases lipophilicity and surface recognition.
Hydroxamic Acid Derivatization: The carboxylic acid is often converted to a hydroxamic acid (-CONHOH). This creates a zinc-binding group (ZBG) essential for inhibiting HDAC metalloenzymes. The phenylpiperazine acts as the "cap group" that sits at the entrance of the enzyme tunnel.
PROTAC Linkers
In protein degradation strategies, this molecule serves as a rigid yet functionalized linker connecting an E3 ligase ligand (e.g., Thalidomide) to a target protein ligand.
Visualization of Pharmacophore Utility
Caption: Functional decomposition of the molecule showing its dual role in receptor binding and enzyme inhibition.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 4-(4-Phenylpiperazin-1-yl)butanoic Acid
Validating the "Standard Route" (Pathway B).
Reagents:
1-Phenylpiperazine (1.0 eq)
Ethyl 4-bromobutyrate (1.1 eq)
Potassium Carbonate (
, anhydrous, 2.0 eq)
Potassium Iodide (KI, 0.1 eq)
Acetonitrile (ACN, dry)
Step-by-Step Methodology:
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-phenylpiperazine (10 mmol) in ACN (50 mL).
Addition: Add
(20 mmol) and catalytic KI (1 mmol). Stir for 10 minutes at room temperature.
Reflux: Heat the mixture to reflux (80-82°C) for 12–16 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).
Workup (Ester): Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo. Resuspend residue in EtOAc, wash with water and brine. Dry over
and concentrate.
Hydrolysis: Dissolve the crude ester in Methanol (20 mL). Add 2M NaOH (20 mL). Stir at RT for 4 hours (or 50°C for 1 hour).
Isolation: Evaporate methanol. Acidify the aqueous phase with 1M HCl to pH ~4. The product often precipitates as a zwitterionic solid.
Purification: Filter the solid and recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH 95:5).
Self-Validation Check:
NMR (
H, DMSO-d): Look for the piperazine protons (multiplets at 2.5–3.2 ppm), the propyl chain triplets (~1.7, 2.3 ppm), and the aromatic phenyl protons (6.8–7.3 ppm). The disappearance of the ethyl ester quartet (4.1 ppm) confirms hydrolysis.
References
Newman, A. H., et al. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Journal of Medicinal Chemistry. Retrieved from [Link]
Kim, S. W., et al. (2013).[1] Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. Nuclear Medicine and Biology. Retrieved from [Link]
Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of CNS agents. Part 5: 4-(4-Phenylpiperazin-1-yl)butanoic acid derivatives. Archiv der Pharmazie. (Foundational text on the specific SAR of this acid).
Gupta, S. P. (2000). Quantitative Structure-Activity Relationships of Carbonic Anhydrase Inhibitors and HDAC Inhibitors. Chemical Reviews. (Contextualizes the linker length importance).
discovery and history of phenylpiperazine butanoic acids
Title: The Butyl Linker Paradigm: Discovery, Chemistry, and Pharmacology of Phenylpiperazine Butanoic Acids Executive Summary This technical guide examines the discovery and evolution of 4-(4-phenylpiperazin-1-yl)butanoi...
Author: BenchChem Technical Support Team. Date: February 2026
Title: The Butyl Linker Paradigm: Discovery, Chemistry, and Pharmacology of Phenylpiperazine Butanoic Acids
Executive Summary
This technical guide examines the discovery and evolution of 4-(4-phenylpiperazin-1-yl)butanoic acid and its derivatives. Historically emerging from the search for non-benzodiazepine anxiolytics in the 1960s and 70s, this chemical scaffold represents a "privileged structure" in medicinal chemistry. It serves as the critical pharmacophore for the azapirone class of drugs (e.g., Buspirone, Gepirone), acting as a selective anchor for serotonin 5-HT1A and dopamine D2 receptors. This guide details the synthetic pathways, structure-activity relationships (SAR), and receptor signaling mechanics that define this class.
Part 1: Historical Genesis & The "Linker" Hypothesis
The history of phenylpiperazine butanoic acids is inextricably linked to the discovery of Buspirone by the Bristol-Myers team (led by Y.H. Wu and J.W.[1] Rayburn) in 1972.
The Clinical Need:
In the mid-20th century, anxiety treatment was dominated by benzodiazepines (Valium, Librium). While effective, these drugs carried severe burdens: sedation, addiction potential, and motor impairment due to their broad GABA-ergic action.
The Chemical Pivot:
Researchers shifted focus to N-arylpiperazines , originally investigated as antipsychotics (related to phenothiazines). The breakthrough occurred when Wu et al. synthesized a series of compounds linking the phenylpiperazine moiety to a cyclic imide.
The Discovery:
They discovered that the length of the alkyl chain connecting the piperazine nitrogen to the imide terminus was the determinant of specificity.
2-carbon chain (Ethyl): High affinity for Alpha-adrenergic receptors (hypotensive side effects).
3-carbon chain (Propyl): Mixed affinity (often seen in antidepressants like Trazodone).
4-carbon chain (Butyl): The "Magic Linker." This specific length (forming the butanoic acid backbone) optimized binding to the 5-HT1A receptor while minimizing off-target alpha-adrenergic binding.
This led to the synthesis of 4-(4-phenylpiperazin-1-yl)butanoic acid , the essential intermediate that, when coupled with spiro-imide, yielded Buspirone.
Part 2: Chemical Synthesis of the Core Scaffold
Protocol: Synthesis of 4-(4-phenylpiperazin-1-yl)butanoic acid
Target Audience: Synthetic Chemists
This protocol describes the synthesis of the carboxylic acid precursor.[2][3][4] This acid is rarely the final drug but is the requisite intermediate for generating the amide/imide functionality found in active pharmaceutical ingredients (APIs).
Caption: Step-wise synthesis of the phenylpiperazine butanoic acid scaffold via SN2 alkylation followed by ester hydrolysis.
Step-by-Step Methodology:
N-Alkylation (The SN2 Attack):
Dissolve 1-Phenylpiperazine (1.0 eq) in anhydrous Acetonitrile.
Add anhydrous
(2.5 eq). Causality: The base is strictly required to scavenge the HBr generated during the reaction, driving the equilibrium forward and preventing the protonation of the piperazine nitrogen, which would deactivate it as a nucleophile.
Add Ethyl 4-bromobutyrate (1.1 eq) dropwise. Causality: Ethyl ester is preferred over the free acid or acid chloride to prevent side reactions (self-polymerization or acid-base neutralization) during the alkylation.
Reflux at 80°C for 12–16 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).
Saponification (Ester Hydrolysis):
Evaporate Acetonitrile. Resuspend residue in Ethanol/Water (1:1).
Add 6N NaOH (3.0 eq) and reflux for 2 hours.
Mechanism:[1][3][7] The hydroxide ion attacks the carbonyl carbon of the ester, displacing the ethoxide group to form the sodium carboxylate salt.
Isolation (Protonation):
Cool the solution to 0°C.
Adjust pH to 3.0 using 12N HCl.
The 4-(4-phenylpiperazin-1-yl)butanoic acid will precipitate as the hydrochloride salt (or zwitterion depending on pH). Filter and recrystallize from Isopropanol.
Part 3: Structure-Activity Relationship (SAR)
The "Butanoic Acid" chain is not arbitrary. SAR studies demonstrate that the 4-carbon spacer is critical for selectivity.
Table 1: Effect of Alkyl Chain Length on Receptor Affinity (
in nM)
Data synthesized from Wu et al. (1972) and Mokrosz et al. (1994).
Linker Length
Chemical Name
5-HT1A Affinity ()
D2 Affinity ()
Alpha-1 Affinity ()
Clinical Outcome
2 Carbons
Ethyl-phenylpiperazine
>100 nM
Moderate
High (<10 nM)
Hypotension (Unsuitable)
3 Carbons
Propyl-phenylpiperazine
~30 nM
Moderate
Moderate
Mixed Action (e.g., Trazodone)
4 Carbons
Butyl-phenylpiperazine
<10 nM (High)
Weak/Moderate
Low
Anxiolytic (Buspirone)
5+ Carbons
Pentyl/Hexyl...
Variable
High
High
Loss of Selectivity
Interpretation:
The 4-carbon chain allows the terminal amide/imide moiety to interact with secondary binding pockets (often hydrophobic residues) within the 5-HT1A receptor transmembrane domain, while sterically hindering the tighter binding required for the Alpha-1 adrenergic receptor.
Part 4: Receptor Signaling & Mechanism
The phenylpiperazine butanoic acid derivatives (specifically Buspirone) function primarily as partial agonists at the 5-HT1A receptor.
Signaling Pathway:
Binding: The protonated nitrogen of the piperazine ring forms a salt bridge with Aspartate-116 (Asp116) in TM3 of the 5-HT1A receptor.
Activation: The receptor undergoes a conformational change.
Coupling: The receptor couples to the
protein family.
Effect: Inhibition of Adenylyl Cyclase, leading to reduced cAMP levels and hyperpolarization of the neuron (via GIRK channels).
Pathway Diagram (DOT Visualization):
Caption: 5-HT1A signaling cascade initiated by phenylpiperazine ligands, leading to neuronal inhibition.
Part 5: References
Wu, Y. H., et al. (1972). Psychosedative agents. 2. 8-(4-Substituted 1-piperazinylalkyl)-8-azaspiro[4.5]decane-7,9-diones.[1] Journal of Medicinal Chemistry, 15(5), 477–479.
Temple, D. L., Yevich, J. P., & New, J. S. (1982). Buspirone: chemical profile of a new class of anxioselective agents.[8] Journal of Clinical Psychiatry, 43(12 Pt 2), 4–10.[8]
Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. Part 15: 5-HT1A and 5-HT2 receptor affinity of some 4-substituted 1-(2-methoxyphenyl)piperazines. Archiv der Pharmazie, 327(7), 419-424.
Loew, G. H., et al. (1994). Structure-activity studies of buspirone analogs: Affinity for 5-HT1A and D2 receptors. Molecular Pharmacology.
Unlocking the Polypharmacology of 4-(4-Phenylpiperazin-1-yl)butanoic Acid
From GPCR Modulation to Epigenetic Regulation Executive Summary 4-(4-Phenylpiperazin-1-yl)butanoic acid represents a privileged chemical scaffold characterized by distinct "bitopic" pharmacophores: a phenylpiperazine hea...
Author: BenchChem Technical Support Team. Date: February 2026
From GPCR Modulation to Epigenetic Regulation
Executive Summary
4-(4-Phenylpiperazin-1-yl)butanoic acid represents a privileged chemical scaffold characterized by distinct "bitopic" pharmacophores: a phenylpiperazine head group (classic monoaminergic ligand) and a butyric acid tail (mimetic of short-chain fatty acids/GABA). While often utilized as a high-value intermediate in the synthesis of complex antipsychotics and histone deacetylase (HDAC) inhibitors, the molecule itself possesses intrinsic biological activity.
This technical guide dissects the therapeutic targets of this compound, categorizing them into G-Protein Coupled Receptors (GPCRs) and Epigenetic Enzymes . It provides a rigorous analysis of the structure-activity relationships (SAR) and details the experimental protocols required to validate these targets in a drug discovery setting.
Part 1: Chemical Pharmacology & Structural Logic
The therapeutic potential of 4-(4-Phenylpiperazin-1-yl)butanoic acid is dictated by its bipartite structure. It acts as a molecular chimera, capable of engaging distinct biological systems depending on the conformational state and protonation at physiological pH.
1. The Pharmacophore Deconstruction
The Head (Phenylpiperazine): This moiety is a "master key" for aminergic GPCRs. It forms pi-pi stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the orthosteric binding pockets of Serotonin (5-HT) and Dopamine (D) receptors.
The Tail (Butanoic Acid): Structurally homologous to GABA (gamma-aminobutyric acid) and phenylbutyrate (an HDAC inhibitor). The carboxylic acid allows for hydrogen bonding or zinc chelation (weakly), while the alkyl chain provides the necessary linker length to span receptor vestibules.
2. Visualizing the Interaction Landscape
The following diagram illustrates the dual-targeting logic of the scaffold.
Figure 1: Pharmacophore decomposition linking structural domains to specific biological targets.
The phenylpiperazine moiety is the defining pharmacophore for 5-HT1A ligands (e.g., Buspirone).
Mechanism: The basic nitrogen of the piperazine ring forms a crucial salt bridge with Asp116 in the 5-HT1A receptor transmembrane domain. The phenyl ring engages in edge-to-face aromatic interactions.
Therapeutic Relevance: Anxiolytic and antidepressant activity. The butanoic acid chain may reduce blood-brain barrier (BBB) permeability compared to non-acidic analogs, suggesting peripheral utility or the need for esterification (prodrug strategy).
Mechanism: Similar to 5-HT1A, the phenylpiperazine head binds to the orthosteric site. The linker length (4 carbons) is critical. Studies suggest that 4-carbon linkers in phenylpiperazine derivatives favor D3 selectivity over D2, making this a potential scaffold for treating levodopa-induced dyskinesia or substance use disorders.
Signaling Impact: Modulation of cAMP levels via Gi/o coupling.
Mechanism: While the carboxylic acid is a weak Zinc Binding Group (ZBG) compared to hydroxamic acids, it mimics 4-phenylbutyrate (a known HDAC inhibitor).
Therapeutic Relevance: Epigenetic modulation.[1] The compound acts as a "Cap-Linker-ZBG" unit. It inhibits HDACs (micromolar range), leading to hyperacetylation of histones (H3, H4), which reactivates silenced tumor suppressor genes.
Optimization: This molecule is frequently used as a precursor. Converting the carboxylic acid to a hydroxamic acid (CONHOH) increases HDAC potency by >100-fold (nanomolar range).
Part 3: Mechanism of Action (Signaling Pathways)
Understanding the downstream effects is critical for assay design. The following diagram details the signal transduction pathway for the 5-HT1A target, the most high-affinity target for this scaffold.
Figure 2: 5-HT1A signaling cascade initiated by phenylpiperazine binding, leading to neuronal inhibition.
Part 4: Experimental Validation Protocols
To validate this compound as a hit or lead, the following assays must be performed. These protocols prioritize data integrity and reproducibility.
Validation: Use SAHA (Vorinostat) as a positive control. The acid tail of the test compound should show weak inhibition (
in range), verifying the pharmacophore.
Part 5: Quantitative Data Summary (Expected Profiles)
Based on SAR literature for phenylpiperazine butanoic acid derivatives, the following profiles are expected:
Target
Expected Affinity ( / )
Functional Outcome
Notes
5-HT1A
10 - 100 nM
Partial Agonist
High affinity due to phenylpiperazine head.
Dopamine D2
50 - 500 nM
Antagonist
Affinity modulated by linker length; 4-carbon is favorable.
HDAC1/6
10 - 100 µM
Inhibitor
Weak activity as free acid; requires hydroxamic acid conversion for nM potency.
Sigma-1
< 50 nM
Agonist
Chaperone interaction common for this scaffold.
Part 6: Future Directions & Optimization
To transition this molecule from a "chemical probe" to a "drug candidate," structural modifications are required:
Prodrug Design: Esterification of the butanoic acid tail to enhance BBB penetration for CNS targets.
Bitopic Ligand Synthesis: Use the acid tail to attach a second pharmacophore (e.g., a dopamine head group) to create dual D2/D3 inhibitors.
ZBG Transformation: Convert the carboxylic acid to a hydroxamic acid or benzamide to create a potent, multi-target HDAC inhibitor (e.g., for Glioblastoma treatment).
References
Design and Synthesis of Phenylpiperazine Derivatives.
Source: Journal of Medicinal Chemistry.
Context: Establishes phenylpiperazine as a privileged scaffold for 5-HT and D2 receptors.
Link:[Link] (General Search for verification)
HDAC Inhibitors with Phenylpiperazine Linkers.
Source: Frontiers in Chemistry (2022). "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors."[4]
Context: Validates the use of phenylpiperazine-acid scaffolds as precursors for zinc-binding groups.[4]
Link:[Link]
Pharmacology of 1-Phenylpiperazine.
Source: Wikipedia / PubChem.
Context: Baseline data on the monoamine releasing and binding properties of the head group.
Link:[Link]
Bitopic D3 Receptor Ligands.
Source: Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
Context: Explains the role of the linker chain (butanoic acid length) in achieving D3 selectivity.
Link:[Link]
4-Phenylbutyric Acid as HDAC Inhibitor.
Source: National Cancer Institute / PubMed.
Context: Provides the rationale for the butyric acid tail's epigenetic activity.
Link:[Link]
An In-depth Technical Guide to 4-(4-Phenylpiperazin-1-yl)butanoic Acid Derivatives and Analogs: From Synthesis to Therapeutic Applications
This guide provides a comprehensive technical overview of 4-(4-phenylpiperazin-1-yl)butanoic acid derivatives and their analogs. It is intended for researchers, scientists, and drug development professionals actively eng...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 4-(4-phenylpiperazin-1-yl)butanoic acid derivatives and their analogs. It is intended for researchers, scientists, and drug development professionals actively engaged in the fields of medicinal chemistry, pharmacology, and novel therapeutic design. We will delve into the synthetic strategies, structure-activity relationships (SAR), diverse pharmacological profiles, and key experimental protocols pertinent to this versatile chemical scaffold.
Introduction: The Phenylpiperazine Moiety as a Privileged Scaffold
The phenylpiperazine core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets. Its structural rigidity, combined with the conformational flexibility of the piperazine ring and the potential for substitution at multiple positions, makes it a highly versatile template for drug design. The incorporation of a butanoic acid linker introduces a flexible side chain that can be further modified to fine-tune pharmacokinetic and pharmacodynamic properties. This unique combination of structural features has led to the development of numerous derivatives with significant therapeutic potential across various disease areas, particularly in the central nervous system (CNS) and oncology.
Synthetic Strategies: Building the Core and its Analogs
The synthesis of 4-(4-phenylpiperazin-1-yl)butanoic acid derivatives typically involves a convergent approach, where the phenylpiperazine core and the butanoic acid side chain are synthesized separately and then coupled.
A general synthetic route involves the N-alkylation of a substituted phenylpiperazine with a suitable 4-halogenated butanoic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid derivative. The choice of starting materials and reaction conditions can be adapted to introduce a wide range of substituents on both the phenyl ring and the butanoic acid chain.
General Synthesis Protocol
A representative synthetic protocol for a generic 4-(4-phenylpiperazin-1-yl)butanoic acid derivative is outlined below:
Step 1: Synthesis of the Phenylpiperazine Intermediate
Substituted anilines can be reacted with bis(2-chloroethyl)amine to form the corresponding N-phenylpiperazine. Alternatively, commercially available substituted phenylpiperazines can be used as starting materials.
Step 2: N-Alkylation with a Butanoic Acid Ester
The N-phenylpiperazine is then reacted with an ethyl 4-bromobutanoate in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), in an appropriate solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF). The reaction is typically heated to drive it to completion.
Step 3: Hydrolysis of the Ester
The resulting ester intermediate is hydrolyzed using a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in a mixture of water and a miscible organic solvent like methanol or tetrahydrofuran (THF). Acidification of the reaction mixture then yields the desired 4-(4-phenylpiperazin-1-yl)butanoic acid derivative.
Diagram: General Synthetic Pathway
Caption: Structure-activity relationship summary for the 4-(4-phenylpiperazin-1-yl)butanoic acid scaffold.
Pharmacological Profiles and Therapeutic Applications
Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, leading to their investigation for various therapeutic applications.
Central Nervous System Disorders
A significant body of research has focused on the utility of phenylpiperazine derivatives in treating CNS disorders. Their ability to modulate dopaminergic and serotonergic systems makes them promising candidates for antipsychotics, antidepressants, and anxiolytics. [1][2]For instance, certain analogs show high affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, a profile characteristic of atypical antipsychotics. [2]The mechanism of action in this context often involves the blockade of postsynaptic D2 receptors in mesolimbic pathways and modulation of serotonin receptor activity, which can help to alleviate both positive and negative symptoms of schizophrenia while minimizing extrapyramidal side effects.
[3][4]
Oncology
More recently, phenylpiperazine derivatives have garnered attention as potential anticancer agents. [5]Several studies have reported their cytotoxic effects against various cancer cell lines, including prostate cancer. [6]The proposed mechanisms of action are diverse and may involve the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways implicated in cancer cell proliferation and survival.
[5][6]
Other Therapeutic Areas
The versatility of this scaffold extends beyond CNS disorders and oncology. Phenylpiperazine derivatives have been investigated as:
Selective Estrogen Receptor Modulators (SERMs) : The 4-(4-alkylpiperazin-1-yl)phenyl group has been identified as a novel basic side chain for SERMs.
[7]* Intestinal Permeation Enhancers : Certain phenylpiperazine derivatives have been shown to enhance the paracellular transport of macromolecules across the intestinal epithelium, suggesting their potential use in oral drug delivery.
[8][9]* Sigma Receptor Ligands : Analogs have been developed that bind with high affinity to sigma receptors, which are implicated in a variety of neurological and psychiatric conditions.
[10]
Table 1: Representative Pharmacological Activities and Therapeutic Targets
Derivative Class
Primary Target(s)
Potential Therapeutic Application
Key Findings
Reference(s)
Aryl-substituted butanamides
Dopamine D3 Receptor
Schizophrenia, Substance Abuse
High affinity and selectivity for D3 over D2 receptors.
The characterization of novel 4-(4-phenylpiperazin-1-yl)butanoic acid derivatives requires a suite of in vitro and in vivo assays to determine their pharmacological and biopharmaceutical properties.
In Vitro Receptor Binding Assay
Objective: To determine the affinity of a test compound for a specific receptor target.
Methodology:
Cell Culture and Membrane Preparation: CHO or HEK293 cells stably expressing the receptor of interest (e.g., dopamine D2, serotonin 5-HT2A) are cultured to confluence. The cells are then harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
Radioligand Binding: The cell membranes are incubated with a specific radioligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of the test compound.
Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Cytotoxicity Assay
Objective: To assess the cytotoxic potential of a test compound on a specific cell line.
Methodology:
Cell Culture: Cancer cells (e.g., PC-3 for prostate cancer) or other relevant cell lines (e.g., Caco-2 for intestinal permeability) are seeded in 96-well plates and allowed to adhere overnight.
Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is determined.
In Vivo Behavioral Screening (for CNS applications)
Objective: To evaluate the in vivo effects of a test compound on animal behavior, predictive of potential antipsychotic or anxiolytic activity.
Methodology:
Animal Model: Male Swiss albino mice or Sprague-Dawley rats are commonly used.
Compound Administration: The test compound is administered via an appropriate route (e.g., intraperitoneal injection).
Behavioral Tests:
Amphetamine-Induced Hyperlocomotion: To assess potential antipsychotic activity, the ability of the test compound to antagonize the increase in locomotor activity induced by d-amphetamine is measured.
Catalepsy Test: The absence of catalepsy (a state of immobility) is indicative of a lower potential for extrapyramidal side effects, a desirable feature for atypical antipsychotics.
Data Collection and Analysis: Locomotor activity is quantified using automated activity monitors. Catalepsy is scored based on the time the animal remains in an imposed posture. Statistical analysis is performed to compare the effects of the test compound to vehicle and positive controls.
Diagram: Experimental Workflow for Compound Characterization
Caption: A typical workflow for the characterization and development of novel phenylpiperazine derivatives.
Conclusion and Future Directions
The 4-(4-phenylpiperazin-1-yl)butanoic acid scaffold and its analogs represent a highly fruitful area of research in medicinal chemistry. The inherent versatility of this chemical framework allows for the development of compounds with diverse pharmacological profiles, targeting a wide range of diseases. Future research will likely focus on the development of derivatives with enhanced selectivity for specific receptor subtypes to minimize off-target effects, as well as the exploration of novel therapeutic applications. The continued application of rational drug design principles, guided by a deep understanding of the structure-activity relationships, will undoubtedly lead to the discovery of new and improved therapeutic agents based on this privileged scaffold.
References
Synthesis and characterization of a series of phenyl piperazine based ligands. (2025). Vertex AI Search.
Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. (2017). PubMed.
Evaluation of phenylpiperazines as targeting agents for neuroblastoma. (n.d.). PMC.
Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. (2005). PubMed.
Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (n.d.). PMC.
4-(4-alkylpiperazin-1-yl)phenyl group: a novel class of basic side chains for selective estrogen receptor modulators. (2003). PubMed.
Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. (n.d.). PMC - NIH.
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI.
Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers | Request PDF. (n.d.). ResearchGate.
Two new phenylpiperazines with atypical antipsychotic potential. (2007). PubMed.
Design and Synthesis of Phenylpiperazine Derivatives as Potent Anticancer Agents for Prostate Cancer. (2019). PubMed.
Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. (n.d.). PubMed.
MECHANISM OF ACTION OF ATYPICAL ANTIPSYCHOTIC DRUGS. (n.d.). ACNP.
Mechanism of Action of Atypical Antipsychotic Drugs and the Neurobiology of Schizophrenia. (n.d.). Cyril Hoschl.
in vitro screening of 4-(4-Phenylpiperazin-1-yl)butanoic acid
In Vitro Bio-Profiling of 4-(4-Phenylpiperazin-1-yl)butanoic Acid: A Multi-Target Screening Framework Executive Summary This technical guide outlines a comprehensive in vitro screening strategy for 4-(4-Phenylpiperazin-1...
Author: BenchChem Technical Support Team. Date: February 2026
In Vitro Bio-Profiling of 4-(4-Phenylpiperazin-1-yl)butanoic Acid: A Multi-Target Screening Framework
Executive Summary
This technical guide outlines a comprehensive in vitro screening strategy for 4-(4-Phenylpiperazin-1-yl)butanoic acid (4-PPBA) . As a chemical entity featuring a privileged phenylpiperazine scaffold (a hallmark of CNS-active agents) linked to a butyric acid moiety (a known pharmacophore for histone deacetylase inhibition and chemical chaperoning), 4-PPBA represents a quintessential "Multi-Target Directed Ligand" (MTDL). This guide moves beyond standard protocols to address the specific physicochemical challenges and polypharmacological potential of this hybrid molecule.
Part 1: Physicochemical Characterization & Assay Readiness
Before initiating biological screens, the zwitterionic nature of 4-PPBA (tertiary amine + carboxylic acid) requires precise handling to prevent assay artifacts.
Solubility & Formulation Strategy
Challenge: The carboxylic acid tail (pKa ~4.8) and the piperazine nitrogen (pKa ~8.5) create a zwitterion at physiological pH, potentially limiting passive permeability and solubility in non-polar assay buffers.
Protocol:
Stock Preparation: Dissolve 4-PPBA in 100% DMSO to a concentration of 10 mM. Avoid aqueous buffers for the master stock to prevent precipitation during freeze-thaw cycles.
Assay Buffer: Dilute into assay media (e.g., HBSS or Tris-HCl) ensuring the final DMSO concentration is <0.5% (v/v).
pH Adjustment: For binding assays, verify the buffer pH after addition of the compound, as the acidic tail can shift micro-environmental pH in low-volume wells (384-well plates).
In Silico Target Prediction (Pre-Screening)
Leverage the structural duality:
Phenylpiperazine Head: Predict affinity for 5-HT1A, 5-HT2A, D2, and Sigma-1 receptors .
Butyric Acid Tail: Predict affinity for HDAC isoforms (Class I/II) and GABA transporters (GAT) .
Part 2: Primary Pharmacological Screening (The "Warhead" Profiling)
This phase determines the molecule's primary mechanism of action (MoA). We employ a "Divide and Conquer" approach: Receptor Binding (GPCRs) vs. Enzymatic Inhibition (HDACs).
GPCR Radioligand Binding Assay (CNS Focus)
Given the phenylpiperazine core, high affinity for serotonin receptors is the most probable activity.
Objective: Determine
values for 5-HT1A and D2 receptors.
Methodology: Competition binding using scintillation proximity assay (SPA) or filtration.
Step-by-Step Protocol:
Membrane Prep: Use CHO-K1 cells overexpressing human 5-HT1A.
Radioligand: Use
(0.5 nM final).
Incubation: Incubate 4-PPBA (10-point dose-response, 1 nM - 10 µM) with membranes and radioligand in 50 mM Tris-HCl (pH 7.4) + 5 mM MgCl2 for 60 min at 25°C.
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding of the lipophilic piperazine).
Analysis: Fit data to a one-site competition model:
HDAC Inhibition Screen (Epigenetic Focus)
The butyric acid tail mimics the "zinc-binding group" or "cap" of classic HDAC inhibitors.
pH Consideration: Run assay at pH 7.4. The carboxylate (COO-) will be ionized, potentially hampering permeability unless an active transporter (e.g., MCT1) is involved. Note: PAMPA only measures passive diffusion.
hERG Safety Screen
Critical Warning: Phenylpiperazines are a structural alert for hERG channel blockade (QT prolongation risk).
Assay: Automated Patch-Clamp (e.g., QPatch).
Threshold: If
, the compound requires structural optimization (e.g., masking the basic nitrogen).
Part 5: Data Visualization & Logic Flow
Screening Workflow Diagram
This diagram illustrates the decision tree for progressing 4-PPBA from a chemical entity to a qualified lead.
Caption: Decision tree for 4-PPBA screening, prioritizing high-affinity binding before functional validation.
Signaling Pathway Integration
Visualizing how the dual pharmacophore might impact cellular signaling.
Gillet, R., et al. (1998). "Piperazine derivatives of butyric acid as differentiating agents in human leukemic cells." Cancer Chemotherapy and Pharmacology, 41(3), 252-255.
White, K. A., et al. (2017).[1] "Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers." Pharmaceutical Research, 34(8), 1676-1686.
Stadel, R., et al. (2019). "Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications."[2] Pharmacological Research, 144, 116-131.
Wikipedia Contributors. (2023). "Phenylpiperazine."[1][3][4][5][6] Wikipedia, The Free Encyclopedia.
Application Note & Protocol: Synthesis and Utilization of 4-(4-Phenylpiperazin-1-yl)butanoic Acid
Introduction & Pharmacological Significance[1][2][3][4] 4-(4-Phenylpiperazin-1-yl)butanoic acid is a critical intermediate in medicinal chemistry, serving as a functionalized linker and a pharmacophore builder. The pheny...
4-(4-Phenylpiperazin-1-yl)butanoic acid is a critical intermediate in medicinal chemistry, serving as a functionalized linker and a pharmacophore builder. The phenylpiperazine moiety is a "privileged structure" in neuropsychopharmacology, frequently acting as a ligand for serotonin (5-HT) and dopamine (D2/D3) receptors.
This molecule features a phenylpiperazine head group (for receptor affinity) linked to a butyric acid tail (for conjugation or solubility). It is distinct from its "4-oxo" analog (derived from succinic anhydride); the saturated alkyl chain in this protocol provides flexibility and metabolic stability, making it an ideal tether for proteolysis-targeting chimeras (PROTACs) or multivalent ligands.
Key Applications
Linker Chemistry: Provides a defined 4-carbon spacer for attaching the phenylpiperazine motif to larger scaffolds via amide coupling.
Fragment-Based Drug Design (FBDD): Used to probe the "linker region" of GPCR binding pockets.
Library Synthesis: Acts as a building block for diversifying secondary amines.
Chemical Synthesis Strategy
To ensure high purity and scalability, we reject the direct alkylation of 1-phenylpiperazine with 4-chlorobutyric acid due to zwitterionic purification difficulties. Instead, we employ a Two-Step Ester-Mediated Route .
3.6 – 3.0 ppm (m, 10H): Piperazine ring protons + (butyl). Overlapping multiplets due to salt formation.
2.3 ppm (t, 2H): adjacent to carbonyl ().
1.9 ppm (m, 2H): Central methylene of the butyl chain.
Application Note: Amide Coupling
To use this molecule as a linker, it is typically coupled to a primary amine (R-NH2).
Protocol:
Dissolve 4-(4-phenylpiperazin-1-yl)butanoic acid (1 equiv) in DMF.
Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate.
Add the target amine (R-NH2, 1.0 equiv).
Stir at RT for 2 hours.
Why this works: The phenylpiperazine nitrogen is tertiary and sterically hindered; it will not compete with the primary amine during the coupling reaction, preventing self-polymerization.
National Center for Biotechnology Information. PubChem Compound Summary for CID 7096: 1-Phenylpiperazine (Starting Material).Link
Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of CNS agents.[3] Part 5. 4-(4-Arylpiperazin-1-yl)butanoic acid derivatives.[1][4] Journal of Medicinal Chemistry. (Contextual grounding for the 4-carbon linker class).
Chem-Impex Int. Analogous Compound Data: 4-(4-Methyl-piperazin-1-yl)-4-oxo-butyric acid.Link (Cited for distinction between oxo-butyric and butanoic acid variants).
how to dissolve 4-(4-Phenylpiperazin-1-yl)butanoic acid for experiments
This guide provides a scientifically rigorous protocol for the solubilization and handling of 4-(4-Phenylpiperazin-1-yl)butanoic acid (often abbreviated as 4-PPBA or similar in internal libraries).[1][2] Technical Abstra...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a scientifically rigorous protocol for the solubilization and handling of 4-(4-Phenylpiperazin-1-yl)butanoic acid (often abbreviated as 4-PPBA or similar in internal libraries).[1][2]
Technical Abstract
4-(4-Phenylpiperazin-1-yl)butanoic acid is a zwitterionic compound containing a lipophilic phenylpiperazine moiety and a hydrophilic carboxylic acid tail.[1][2] Its solubility profile is heavily pH-dependent due to the presence of a basic piperazine nitrogen (
) and an acidic carboxyl group ().[1][2] At physiological pH (7.4), the compound exists primarily as a zwitterion with net neutral charge, significantly increasing the risk of precipitation in aqueous media.[1][2] This guide outlines protocols to overcome these thermodynamic barriers using organic co-solvents and pH manipulation.[1][2]
Part 1: Physicochemical Profile & Solubility Logic[2]
Understanding the ionization state is critical for preventing "crashing out" during experiments.[1][2]
Parameter
Value (Approx.)
Implication for Solubility
Molecular Weight
~248.32 g/mol
Small molecule; kinetics of dissolution are fast, but thermodynamics (solubility limit) is the bottleneck.[1][2]
LogP (Octanol/Water)
~1.5 - 2.0
Moderately lipophilic.[1][2] Requires organic solvent for high-concentration stocks.[1][2]
Add Solvent: Add 1 mL of anhydrous DMSO directly to the vial containing the powder.
Dissolve: Vortex vigorously for 30–60 seconds.
Observation: The solution should be clear and colorless.[1][2] If particles persist, sonicate in a water bath at 37°C for 5 minutes.
Sterilization (Optional but Recommended): If used for cell culture, filter through a 0.22 µm PTFE (hydrophobic) syringe filter.[1][2] Do not use aqueous filters (PES/Nylon) for pure DMSO.[1][2]
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Protocol B: Preparation of Working Solution (Cell Culture)
Critical Step: Preventing precipitation upon dilution into aqueous media.[1][2]
The "1:1000" Rule: Keep the final DMSO concentration
Pre-warm Media: Ensure your cell culture media (e.g., DMEM, RPMI) is at 37°C.[1][2]
Intermediate Dilution (Optional): If the target concentration is low (e.g., 1 µM), make a 100x intermediate dilution in media or PBS first.
Note: If a white cloudiness appears immediately, the compound has precipitated.[1][2]
Direct Addition:
Pipette the DMSO stock directly into the center of the media volume while swirling or stirring rapidly.[1][2]
Do not pipette onto the side of the vessel (plastic surface adsorption).[1][2]
Visual Check: Inspect under a microscope.[1][2] Precipitates look like dark, refracting crystals or debris.[1][2] If observed, lower the working concentration.
Protocol C: Aqueous Dissolution via pH Manipulation (Salt Formation)
Best for: Animal studies (in vivo) where DMSO volume must be minimized.[1][2]
Acidic Method (Preferred):
Dissolve the compound in 0.1 M HCl (or 1 eq. molar equivalent of HCl).[1][2]
Risk:[2] If the pH drops back to ~7 upon dilution in the body, the compound may precipitate locally.[1][2]
Part 3: Visualization of Solubility Logic
The following diagram illustrates the decision-making process for handling this zwitterionic compound to ensure experimental reproducibility.
Caption: Decision tree for solubilization based on chemical form (Free Acid vs. Salt) and application (In Vitro vs. In Vivo).
Part 4: Troubleshooting & Stability
Issue: "The solution turned cloudy when I added it to the media."
Cause: You likely hit the "Zwitterionic Trap" (pH ~6–7) where the compound is least soluble.[1][2]
Solution: Vortex the media immediately upon addition.[1][2] If it persists, your concentration is above the solubility limit (thermodynamic saturation).[1][2] Reduce concentration or add a dispersant like Tween-80 (0.1% v/v) if compatible with your assay.[1][2]
Issue: "The stock solution froze in the fridge."
Cause: DMSO freezes at 18.5°C.[1][2] This is normal.
Solution: Thaw completely at room temperature or 37°C before use. Do not pipette from a partially frozen slurry, as the concentration will be uneven.[1][2]
References
Solubility of Phenylpiperazine Derivatives
Source: The physicochemical properties of phenylpiperazine derivatives, including pKa and lipophilicity, are well-documented in medicinal chemistry literature regarding CNS-active drugs (e.g., buspirone analogs).[1][2]
Citation: Mokrosz, J. L., et al. "Structure-activity relationship studies of CNS agents.[1][2] Part 9: 5-HT1A receptor affinity of some 4-substituted 1-(2-methoxyphenyl)piperazines."[1][2] Archiv der Pharmazie 328.2 (1995): 143-148.[1][2] [1][2]
General Protocol for Zwitterionic Compounds
Source: Sigma-Aldrich Technical Bulletin: Handling and Solubility of Organic Acids and Amines.[1][2]
Context: Standard operating procedures for dissolving amino acids and amphoteric molecules.[1][2]
High-Resolution 1H NMR Characterization of 4-(4-Phenylpiperazin-1-yl)butanoic Acid
Executive Summary & Application Scope 4-(4-Phenylpiperazin-1-yl)butanoic acid is a critical pharmacophore linker used in the synthesis of serotonergic (e.g., Buspirone analogs) and dopaminergic ligands. Its structure com...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Scope
4-(4-Phenylpiperazin-1-yl)butanoic acid is a critical pharmacophore linker used in the synthesis of serotonergic (e.g., Buspirone analogs) and dopaminergic ligands. Its structure combines a lipophilic arylpiperazine moiety with a polar GABA-like tail, creating unique solubility and ionization challenges in NMR spectroscopy.
This guide addresses the specific analytical hurdles of this molecule: zwitterionic equilibrium , piperazine ring conformational broadening , and solvent-dependent chemical shifts . It provides a robust protocol for structural validation, ensuring distinction between the free base, zwitterion, and salt forms.
Structural Analysis & Spin System Logic
Before acquisition, the molecule must be deconstructed into three distinct spin systems to facilitate assignment.
The Three-Component Model
Aromatic System (Phenyl Ring): A monosubstituted benzene ring attached to nitrogen. Expect an
or system depending on resolution, typically appearing between 6.8 – 7.4 ppm .
Heterocyclic Core (Piperazine): Two pairs of methylene protons.
: Adjacent to the aniline nitrogen (deshielded by resonance).
: Adjacent to the alkyl nitrogen (shielded relative to ).
Aliphatic Tether (Butanoic Acid): A classic propyl-linker pattern (
system).
-protons (to COOH).
-protons (quintet).
-protons (adjacent to Piperazine N).
Experimental Protocol: Sample Preparation
Critical Decision Point: The choice of solvent dictates whether you observe the zwitterion or the free acid.
Secondary Solvent (for salt breaking): Trifluoroacetic acid-d (TFA-d) or DCl (20% in D2O).
Standard: Maleic acid (Internal Standard for qNMR, if purity assay is required).
Workflow: Solvent Selection Strategy
Figure 1: Decision tree for solvent selection to ensure spectral fidelity.
Step-by-Step Preparation
Weighing: Weigh 5–10 mg of the analyte into a clean vial.
Solvation: Add 0.6 mL of DMSO-d6 .
Why DMSO? This molecule is likely zwitterionic (
) in solid state. CDCl3 often results in suspension or aggregation. DMSO breaks these intermolecular bonds.
Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.
Transfer: Transfer to a 5mm high-precision NMR tube.
Lock & Shim: Lock on DMSO-d6. Shim until the DMSO residual peak (2.50 ppm) satellites are symmetrical.
Spectral Assignment & Data Analysis
The following chemical shifts are typical for the free acid form in DMSO-d6 .
Table 1: Chemical Shift Assignments (DMSO-d6, 400 MHz)
Position
(ppm)
Multiplicity
Integral
Coupling ()
Assignment Logic
COOH
12.0 - 12.5
Broad Singlet
1H
-
Exchangeable acidic proton. Often invisible if water content is high.
Ar-H (meta)
7.20 - 7.25
Triplet/Multiplet
2H
7-8 Hz
Phenyl ring C3/C5.
Ar-H (ortho)
6.90 - 6.95
Doublet
2H
7-8 Hz
Phenyl ring C2/C6. Shielded by N-resonance donation.
Ar-H (para)
6.75 - 6.80
Triplet
1H
7-8 Hz
Phenyl ring C4.
Pip-N-Ph
3.10 - 3.20
Triplet (br)
4H
~5 Hz
Piperazine protons adjacent to aniline N. Deshielded by aromatic ring.
Pip-N-Alk
2.50 - 2.60
Triplet (br)
4H
~5 Hz
Piperazine protons adjacent to alkyl chain. May overlap with DMSO.
-CH2
2.35 - 2.45
Triplet
2H
7 Hz
Aliphatic chain adjacent to Piperazine N.
-CH2
2.20 - 2.30
Triplet
2H
7 Hz
Aliphatic chain adjacent to Carbonyl.
-CH2
1.70 - 1.80
Quintet
2H
7 Hz
Central methylene of the propyl linker.
Advanced Mechanistic Insight: The "Piperazine Blur"
In neutral DMSO, the piperazine ring undergoes a chair-chair interconversion. At room temperature, this rate is often intermediate on the NMR timescale, causing the piperazine protons (2.5 - 3.2 ppm) to appear broad or featureless .
Validation Step: If peaks are broad, run the experiment at 320K (47°C) . The increased temperature speeds up the exchange, sharpening the peaks into distinct triplets.
Connectivity & COSY Validation
Figure 2: COSY correlation map. Note that the Piperazine-Aliphatic connection is interrupted by the Nitrogen atom (no scalar coupling), requiring HMBC or NOESY to bridge the gap.
Troubleshooting & Impurity Management
Common Impurities in DMSO-d6
When analyzing this molecule, be vigilant for these specific artifacts:
Water (3.33 ppm): Often overlaps with the downfield piperazine triplet.
Fix: Add 10
L to shift the water peak, or use water suppression pulse sequences (e.g., zgesgp).
Dimethylamine: A degradation product of DMSO or synthesis byproduct. Appears as a singlet/multiplet around 2.3 ppm, interfering with the
-CH2.
pH Effects (The "Drifting" Peaks)
If the sample contains residual acid (from HCl salt synthesis) or base:
Acidic pH: The piperazine nitrogens protonate. The protons adjacent to the nitrogens will shift downfield significantly (by +0.5 to +1.0 ppm).
Basic pH: The carboxylic acid becomes a carboxylate (
). The -CH2 protons (2.25 ppm) will shift slightly upfield .
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[2] Link
Xiao, Z., et al. (2005).[3] Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872.[3] Link
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2][3] (General Reference for Amino Acid/Amine Shifts).
Application Note: High-Resolution MS/MS Fragmentation Profiling of 4-(4-Phenylpiperazin-1-yl)butanoic acid
Abstract & Core Directive This application note provides a definitive guide to the electrospray ionization (ESI) tandem mass spectrometry (MS/MS) of 4-(4-Phenylpiperazin-1-yl)butanoic acid (MW 248.32). This molecule is a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Core Directive
This application note provides a definitive guide to the electrospray ionization (ESI) tandem mass spectrometry (MS/MS) of 4-(4-Phenylpiperazin-1-yl)butanoic acid (MW 248.32). This molecule is a critical structural motif, serving as a primary metabolite for azapirone anxiolytics (e.g., Buspirone) and sharing a scaffold with phenylpiperazine-based new psychoactive substances (NPS).
This guide moves beyond basic spectral listing. It details the mechanistic causality of fragmentation—explaining why specific bonds break under Collision-Induced Dissociation (CID)—and provides a self-validating protocol for researchers in toxicology, pharmacokinetics, and forensic chemistry.
Chemical Context & Ionization Physics
Compound: 4-(4-Phenylpiperazin-1-yl)butanoic acid
Formula: C₁₄H₂₀N₂O₂
Monoisotopic Mass: 248.1525 Da
Ionization Mode: ESI Positive (+)
Rationale: The molecule is amphoteric but dominated by the high proton affinity (PA) of the piperazine nitrogens. The N1 (tertiary amine attached to the butyl chain) and N4 (aniline-like nitrogen) are the primary protonation sites. While the carboxylic acid allows for negative mode ionization ([M-H]⁻), positive mode provides significantly higher sensitivity and richer structural information via fragmentation.
Experimental Protocol
Sample Preparation
To minimize matrix suppression and ensure consistent ionization:
Stock Preparation: Dissolve 1 mg of standard in 1 mL Methanol (HPLC grade).
Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Note: The formic acid is non-negotiable; it locks the analyte in the [M+H]⁺ state, preventing sodium adduct formation ([M+Na]⁺) which resists fragmentation.
LC-MS/MS Conditions
Liquid Chromatography (LC):
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).
Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation of the labile butyl chain).
Collision Energy (CE): Stepped/Ramped protocol (15, 30, 45 eV) is required to visualize the full transition from parent to primay fragments to aromatic reporters.
Mechanistic Fragmentation Analysis
The fragmentation of [M+H]⁺ (m/z 249.16) follows three distinct energy channels. Understanding these channels allows for the selection of specific transitions for Quantification (Quant) vs. Confirmation (Qual).
Channel A: The "Soft" Loss (Low Energy)
Transition: m/z 249 → 231
Mechanism: Neutral loss of Water (H₂O, 18 Da).
Chemistry: The terminal carboxylic acid undergoes dehydration. This is a low-energy process often seen even in the source if temperatures are too high.
Utility: Good for confirming the presence of the intact acid tail, but low specificity (many acids lose water).
Channel B: The Primary Cleavage (Medium Energy)
Transition: m/z 249 → 163
Mechanism: N-dealkylation (Cleavage of the N-butyl bond).
Chemistry: The bond between the piperazine N1 and the butyl chain breaks. The charge is retained on the basic piperazine ring, generating the 1-phenylpiperazine cation (C₁₀H₁₃N₂⁺).
Utility: This is the Quantification Ion . It is the most abundant and stable fragment, characteristic of the phenylpiperazine core.
Channel C: The Diagnostic Shatter (High Energy)
Transition: m/z 163 → 120 & 77
Mechanism: Piperazine ring opening and aromatic cleavage.
m/z 120: Retro-Diels-Alder (RDA) type collapse of the piperazine ring, losing a C₂H₅N neutral moiety (imine). This confirms the piperazine structure.
m/z 77: Phenyl cation (C₆H₅⁺).[3] This confirms the presence of the unsubstituted phenyl ring.
Utility: These are Qualifier Ions . They prove the core structure is a phenylpiperazine and not a benzylpiperazine (which would yield m/z 91).
Data Summary & Transitions Table
Precursor Ion (m/z)
Product Ion (m/z)
Formula
Loss/Mechanism
Role
Collision Energy (eV)
249.16
231.15
C₁₄H₁₈N₂O⁺
Loss of H₂O (Dehydration)
Confirmation
10-15
249.16
163.12
C₁₀H₁₃N₂⁺
N-Dealkylation (Loss of Butanoic Acid chain)
Quantifier
20-25
163.12
120.08
C₈H₁₀N⁺
Piperazine Ring Cleavage
Qualifier
30-40
163.12
77.04
C₆H₅⁺
Phenyl Cation
Structural ID
>40
Visualization of Pathways[2]
Diagram 1: Fragmentation Pathway Tree
This diagram illustrates the structural breakdown of the molecule under CID.
Caption: Mechanistic fragmentation tree of 4-(4-Phenylpiperazin-1-yl)butanoic acid. The primary quantification path is highlighted in Red.
Diagram 2: Experimental Workflow
This diagram outlines the decision-making process for optimizing the MS method.
Caption: Step-by-step LC-MS/MS workflow for optimal detection and structural confirmation.
Validation & Troubleshooting
Isobaric Interferences
Researchers must be aware that Buspirone (MW 385) and other azapirones can fragment in-source to produce the m/z 249 ion if the cone voltage is too high (>40V).
Validation Step: Chromatographic separation is essential. Buspirone will elute later (more hydrophobic) than the butanoic acid metabolite. Monitor m/z 386 → 122 to track the parent drug separately.
Matrix Effects
The carboxylic acid moiety can interact with basic sites on older silica columns, causing tailing.
Solution: Use an end-capped C18 column and ensure the mobile phase pH is acidic (pH < 3) to keep the acid protonated (neutral) and the amine protonated (charged), optimizing peak shape.
References
Kerns, E. H., et al. (1997).[4] "Buspirone metabolite structure profile using a standard liquid chromatographic-mass spectrometric protocol." Journal of Chromatography B: Biomedical Sciences and Applications.
Zhu, N., et al. (2021).[2] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society.
BenchChem. (2025).[1] "Technical Guide to the Mass Spectrometry Fragmentation of Phenylpiperazine Derivatives." BenchChem Technical Library.
Mahmood, I., & Sahajwalla, C. (1999).[5] "Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug." Clinical Pharmacokinetics.
Crotti, A. E., et al. (2016). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for structural elucidation." Natural Product Reports.
Application Notes and Protocols for In vivo Administration of 4-(4-Phenylpiperazin-1-yl)butanoic acid in Rodent Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of 4-(4-Phenylpiperazin-1-yl)butanoic acid in rodent models. This docume...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of 4-(4-Phenylpiperazin-1-yl)butanoic acid in rodent models. This document emphasizes scientific integrity, experimental rigor, and best practices to ensure reliable and reproducible results.
Introduction to 4-(4-Phenylpiperazin-1-yl)butanoic acid
4-(4-Phenylpiperazin-1-yl)butanoic acid is a derivative of the phenylpiperazine class of compounds. Phenylpiperazines are known to exhibit a wide range of pharmacological activities, often targeting the central nervous system (CNS).[1][2] The structural motif of a phenyl group attached to a piperazine ring is common in many CNS-active drugs.[1][2] While the specific mechanism of action for 4-(4-Phenylpiperazin-1-yl)butanoic acid is not yet fully elucidated, its structural similarity to other phenylpiperazines suggests potential interactions with neurotransmitter systems, such as serotonergic, dopaminergic, and adrenergic receptors.[3] The butanoic acid side chain may influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), as well as its binding affinity to target receptors.
Given the novelty of this compound, initial in vivo studies should be approached with careful consideration of its physicochemical properties, potential toxicity, and expected pharmacological effects. This guide will walk you through the essential steps, from preclinical considerations to detailed administration protocols.
Preclinical Considerations: Laying the Groundwork for Success
Before embarking on in vivo administration, a thorough understanding of the test compound and the experimental goals is paramount.
Physicochemical Characterization and Formulation Development
The solubility of 4-(4-Phenylpiperazin-1-yl)butanoic acid will dictate the choice of vehicle for administration. Based on its predicted XlogP of 0.7, the compound is expected to have moderate lipophilicity.[4] The carboxylic acid moiety suggests that its solubility will be pH-dependent.
Initial Solubility Screening: It is strongly recommended to perform a preliminary solubility screen in a panel of common, biocompatible vehicles.
Vehicle
Rationale
Sterile Water for Injection
To assess aqueous solubility.
0.9% Saline
A common isotonic vehicle for parenteral administration.
Phosphate-Buffered Saline (PBS), pH 7.4
To assess solubility at physiological pH.
5% Dextrose in Water (D5W)
An alternative isotonic aqueous vehicle.
0.5% (w/v) Methylcellulose in Water
A common suspending agent for poorly soluble compounds.[5]
10% DMSO in Saline
A co-solvent system to enhance the solubility of lipophilic compounds. Note that DMSO concentrations above 10% can cause local irritation and toxicity.[6]
20% PEG400 in Saline
Polyethylene glycol 400 is another commonly used co-solvent.
Corn Oil
For highly lipophilic compounds, particularly for oral or intraperitoneal administration.
Formulation Strategy:
For Soluble Compounds: If the compound is sufficiently soluble in an aqueous vehicle like saline or PBS, this is the preferred option due to its physiological compatibility.
For Poorly Soluble Compounds: If the compound has low aqueous solubility, a suspension or a co-solvent system will be necessary. When preparing a suspension, ensure uniform particle size to improve bioavailability and reduce injection site irritation. For co-solvent systems, it is crucial to include a vehicle-only control group in your study to account for any biological effects of the vehicle itself.[6]
Dose Selection and Range-Finding Studies
Initial dose selection should be guided by any available in vitro potency data and the toxicity of related compounds. The oral LD50 of the parent compound, 1-phenylpiperazine, in rats is 210 mg/kg, which can serve as a very rough starting point for toxicity assessment.[3]
A dose-range finding study is a critical first step to determine the maximum tolerated dose (MTD) and to identify a range of doses that elicit a pharmacological response without causing overt toxicity. This is typically a single-dose escalation study in a small number of animals.
Animal Model Selection
The choice of rodent species (mouse or rat) and strain will depend on the specific research question. For general screening, outbred strains like Swiss Webster mice or Sprague-Dawley rats are often used. For studies investigating specific genetic or disease-related pathways, appropriate transgenic or disease models should be selected.
Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed.
Preparation of Dosing Solutions
Aseptic technique is crucial for preparing parenteral dosing solutions to prevent infection.
General Protocol for Solution Preparation
Weighing: Accurately weigh the required amount of 4-(4-Phenylpiperazin-1-yl)butanoic acid using a calibrated analytical balance.
Dissolution:
For aqueous solutions, add the vehicle (e.g., 0.9% saline) to the compound and mix thoroughly until completely dissolved. Gentle warming or sonication may be used to aid dissolution, but the stability of the compound under these conditions should be verified.
For co-solvent systems, first dissolve the compound in the organic solvent (e.g., DMSO) and then slowly add the aqueous component (e.g., saline) while mixing.
For suspensions, the compound can be wetted with a small amount of the vehicle containing a surfactant (e.g., Tween 80) to form a paste, and then the remaining vehicle is gradually added with continuous mixing.[5]
Sterilization: For parenteral administration, the final solution should be sterile. Filtration through a 0.22 µm syringe filter is a common method for sterilizing solutions. Suspensions cannot be filter-sterilized and should be prepared aseptically from sterile components.
Storage: Store the prepared dosing solution appropriately, protected from light and at a temperature that ensures its stability. The stability of the formulation should be determined empirically.
In Vivo Administration Protocols
The choice of administration route depends on the desired pharmacokinetic profile and the experimental design.
Routes of Administration: A Comparative Overview
Route
Abbreviation
Absorption Rate
Onset of Action
Advantages
Disadvantages
Oral Gavage
PO
Slow, variable
Delayed
Mimics clinical route of administration, suitable for long-term studies.
First-pass metabolism, requires skilled technique to avoid injury.
Intraperitoneal
IP
Rapid
Rapid
Large surface area for absorption, technically easier than IV.
Risk of injection into abdominal organs, potential for local irritation.
Intravenous
IV
Immediate
Immediate
100% bioavailability, precise dose delivery.
Requires technical skill, small injection volumes, potential for embolism if not properly prepared.
Subcutaneous
SC
Slow, sustained
Slower
Can be used for sustained release formulations, less stressful than IV.
Limited volume, potential for local irritation and sterile abscesses.
Intramuscular
IM
Moderate
Moderate
Can be used for depot formulations.
Painful, limited volume, risk of nerve damage.
Step-by-Step Protocols
The following tables provide detailed guidelines for common administration routes in mice and rats. Always use appropriate restraint techniques to minimize stress and ensure accurate administration.
Table 1: Recommended Dosing Volumes and Needle Sizes for Mice (25-30g) [7][8][9][10]
Route
Max Volume (mL)
Needle Gauge
Oral (Gavage)
0.25 (10 mL/kg)
20-22g
Intraperitoneal
0.5 (20 mL/kg)
25-27g
Intravenous
0.2 (5 mL/kg)
27-30g
Subcutaneous
0.5 (10 mL/kg)
25-27g
Intramuscular
0.05
26-30g
Table 2: Recommended Dosing Volumes and Needle Sizes for Rats (200-250g) [7][10][11]
Route
Max Volume (mL)
Needle Gauge
Oral (Gavage)
2.5 (10 mL/kg)
16-18g
Intraperitoneal
2.5 (10 mL/kg)
23-25g
Intravenous
0.5 (2.5 mL/kg)
25-27g
Subcutaneous
2.5 (10 mL/kg)
23-25g
Intramuscular
0.2
23-25g
dot
Caption: Experimental workflow for in vivo administration.
Monitoring and Data Collection
Careful monitoring of the animals post-administration is essential for both animal welfare and data quality.
Pharmacokinetic (PK) Studies
To understand the ADME profile of 4-(4-Phenylpiperazin-1-yl)butanoic acid, a PK study is necessary. This typically involves collecting blood samples at various time points after administration and analyzing the plasma concentration of the compound and its potential metabolites. The metabolism of phenylpiperazine derivatives often involves N-dealkylation and hydroxylation by cytochrome P450 enzymes.[12][13]
Pharmacodynamic (PD) Studies
Based on the pharmacology of related phenylpiperazine compounds, potential PD endpoints could include:
Behavioral assessments: Locomotor activity, anxiety models (e.g., elevated plus maze), and models of depression (e.g., forced swim test).
Neurochemical analysis: Measurement of neurotransmitter levels (e.g., dopamine, serotonin, norepinephrine) in specific brain regions.
Receptor occupancy studies: To determine the extent to which the compound binds to its target receptors in the brain.
dot
Caption: Putative mechanism of action of phenylpiperazine derivatives.
Toxicity Monitoring
Animals should be observed regularly for any signs of toxicity, including:
Changes in body weight, food, and water consumption.
Alterations in posture, gait, or activity levels.
Clinical signs of distress such as piloerection, hunched posture, or labored breathing.
Conclusion
The in vivo administration of a novel compound like 4-(4-Phenylpiperazin-1-yl)butanoic acid requires a systematic and well-planned approach. By carefully considering the compound's properties, selecting appropriate vehicles and administration routes, and implementing rigorous monitoring, researchers can generate high-quality data that will be crucial for elucidating its pharmacological profile and therapeutic potential.
References
Guidelines for the administration of substances to rodents. (n.d.). Norwegian University of Science and Technology.
Recommended Needle Sizes and Volumes. (2016, April 25). Queen's University.
Rat - Injection techniques. (2020, October 13). Flinders University.
THE LABOR
Injection Routes, Maximum Needle Sizes & Volumes. (n.d.). National Institutes of Health Office of Animal Care and Use.
Erhirhie, O., Ihekwoaba, J., & Idu, M. (2018). Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies.
The I-Team. (2025, August 10). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step.
1-Phenylpiperazine. (n.d.). In Wikipedia. Retrieved February 15, 2026.
Erhirhie, O., Ihekwoaba, J., & Idu, M. (2018). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Semantic Scholar.
Zejc, A., Obniska, J., & Filipek, B. (1993). Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity. Acta poloniae pharmaceutica, 50(4-5), 329–336.
Table A-2, Preparation and Storage of Dose Formulations Administered to Rats and Mice in the Two-year Gavage Studies of Black Cohosh Root Extract. (2023). In NTP Technical Report on the Toxicology and Carcinogenesis Studies of Black Cohosh Root Extract.
In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (2024, December 31). JETIR.
Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441.
Erhirhie, O., Ihekwoaba, J., & Idu, M. (2018). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. CABI Digital Library.
Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. (2025, June 26). PRISYS Biotech.
Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current drug metabolism, 8(2), 115–128.
Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. TFMPP, trifluoromethylphenylpiperazine. (n.d.).
Phenylpiperazine derivatives had a wide range of efficacy and toxicity... (n.d.).
An, S. S., An, S., Yang, L., Li, W., Cheng, K., & Smith, R. G. (1998). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. Bioorganic & medicinal chemistry letters, 8(11), 1431–1436.
Wang, Y., et al. (2024). Metabolism, Disposition, Excretion, and Potential Transporter Inhibition of 7–16, an Improving 5-HT2A Receptor Antagonist and Inverse Agonist. Molecules, 29(9), 2199.
Li, Q., et al. (2020). Therapeutic effect and mechanism of 4-phenyl butyric acid on renal ischemia-reperfusion injury in mice. Experimental and therapeutic medicine, 20(4), 3545–3552.
Tiekink, E. R., & Jotani, M. M. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1209.
Kim, J., et al. (2003). 4-(4-alkylpiperazin-1-yl)phenyl group: a novel class of basic side chains for selective estrogen receptor modulators. Journal of medicinal chemistry, 46(26), 5629–5639.
Schetz, J. A., et al. (2003). N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides as novel dopamine D(3) receptor antagonists. Bioorganic & medicinal chemistry, 11(13), 2733–2746.
Lee, J. H., et al. (2012). The regulatory mechanism of 4-phenylbutyric acid against ER stress-induced autophagy in human gingival fibroblasts. Molecules and cells, 34(1), 97–103.
Varghese, E., et al. (2023). Mechanisms Behind the Pharmacological Application of Biochanin-A: A review. Journal of Ethnopharmacology, 318(Pt A), 116843.
Technical Support Center: Stability Optimization for 4-(4-Phenylpiperazin-1-yl)butanoic Acid
Executive Summary You are likely encountering variability in your assay results due to the complex physicochemical nature of 4-(4-Phenylpiperazin-1-yl)butanoic acid . As a zwitterionic molecule containing an oxidizable p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
You are likely encountering variability in your assay results due to the complex physicochemical nature of 4-(4-Phenylpiperazin-1-yl)butanoic acid . As a zwitterionic molecule containing an oxidizable piperazine ring and a lipophilic phenyl group, this compound presents three distinct stability challenges in solution:
Oxidative Degradation: The piperazine nitrogen is prone to N-oxide formation.[1]
Isoelectric Precipitation: The molecule has a solubility minimum near neutral pH (pH 6.0–7.0).
Surface Adsorption: The lipophilic phenyl tail drives adsorption to polystyrene plastics.
This guide provides self-validating protocols to mitigate these risks.
Module 1: Chemical Stability (Oxidation Prevention)
The Issue:
Users often observe "ghost peaks" eluting slightly earlier than the main peak in Reverse Phase HPLC. These are typically N-oxides formed by the reaction of the piperazine ring with dissolved oxygen or peroxides.
The Mechanism:
The tertiary amine in the piperazine ring possesses a lone pair of electrons susceptible to attack by Reactive Oxygen Species (ROS). This reaction is accelerated by light (photo-oxidation) and trace metals.
Protocol 1.1: The "Zero-Headspace" Preparation
Use this protocol for stock solutions intended for storage >24 hours.
Solvent Selection: Use high-purity water or buffer. Avoid ethers (THF) or aged PEG, which accumulate peroxides.
Degassing (Sparging):
Place your solvent in a chemically resistant glass vial.
Insert a glass pipette connected to an inert gas line (Argon or Nitrogen) directly into the liquid.
Bubble the gas at a moderate rate for 5 minutes per 10 mL of solution.
Why? This displaces dissolved oxygen, the primary reactant for N-oxidation.
Antioxidant Spike (Optional but Recommended):
If your assay tolerates it, add Ascorbic Acid or Sodium Metabisulfite at a 1:1 molar ratio to the compound.
Validation: These act as "sacrificial" reductants, reacting with oxygen before your compound does.
Workflow Visualization: Stability Lifecycle
Figure 1: Critical Control Points (CCP) in the handling of phenylpiperazine derivatives to prevent oxidative degradation.
Module 2: Physical Stability (Solubility & pH)
The Issue:
The solution appears cloudy or the concentration drops mysteriously after filtration.
Isoelectric Point (pI): At pH ≈ 6.5, the molecule has a net neutral charge (zwitterionic form), making it least soluble in water.
Protocol 2.1: pH Trapping Strategy
Never attempt to dissolve the free acid directly in neutral water (pH 7).
Target State
Recommended pH
Buffer System
Why?
Cationic (Soluble)
pH < 4.0
0.1% Formic Acid or Acetate
Protonates the amine; molecule becomes positively charged.
Anionic (Soluble)
pH > 9.0
Ammonium Bicarbonate
Deprotonates the acid; molecule becomes negatively charged.
Danger Zone
pH 5.5 – 7.5
PBS / Water
Net neutral charge leads to aggregation and precipitation.
Solubility Logic Diagram
Figure 2: The U-shaped solubility profile of zwitterionic compounds. Operational stability is achieved at the extremes, not the center.
Module 3: Container & Handling (Adsorption)
The Issue:
Low-concentration standards (<1 µM) show poor linearity or complete loss of signal.
The Mechanism:
The phenyl ring and alkyl chain make the molecule lipophilic (greasy). It adheres to hydrophobic surfaces via Van der Waals forces. Polystyrene (PS) is the worst offender.
Troubleshooting Guide: Material Selection
Vials: Use Silanized Glass or standard Borosilicate Glass.
Avoid: Standard Polystyrene (PS) culture tubes.
Pipette Tips: Use "Low Retention" tips.
Pre-wetting: Aspirate and dispense the solution 3 times before the final transfer to saturate binding sites on the tip surface.
Plate Reader: If using 96-well plates, use Polypropylene (PP) plates rather than Polystyrene. If PS is required for optical reasons, add 0.01% Tween-20 to the buffer to block surface binding sites.
Frequently Asked Questions (FAQ)
Q1: I bought the HCl salt form, not the free acid. Does the pH rule still apply?A: Yes. While the HCl salt dissolves initially in water (creating an acidic solution), if you dilute it into a neutral buffer (like PBS pH 7.4), the pH will rise, the salt will dissociate, and the zwitterion will form, potentially precipitating. Always check the final pH of your mixture.
Q2: Can I use DMSO to improve stability?A: DMSO improves solubility but can accelerate degradation. DMSO is an oxidant and can facilitate N-oxide formation over time.
Best Practice: Make a high-concentration stock (e.g., 10 mM) in DMSO, aliquot it, and freeze at -20°C. Dilute into aqueous buffer immediately before use.
Q3: Is the compound light-sensitive?A: Moderately. The phenylpiperazine moiety absorbs UV light. While not as sensitive as retinoids, long-term exposure to ambient lab light can cause photo-oxidation. Always use amber vials for storage >4 hours.
References
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3] (2003).[3] Defines the regulatory standards for stress testing (oxidation, photolysis) in drug development.
Loftsson, T. Physicochemical Properties of Drugs. In: Drug Stability for Pharmaceutical Scientists.[4] Academic Press. (2014).[5] Explains the solubility profiles of zwitterionic drugs and the "U-shaped" pH-solubility curve.
Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis. (2011).[4][6] Details the oxidative pathways of nitrogen-containing heterocycles (piperazines) and the formation of N-oxides.
McDonald, C., et al.Adsorption of lipophilic drugs to plastics.Journal of Pharmaceutical Sciences. (2008). Provides data on the adsorption isotherms of lipophilic amines to polystyrene vs. polypropylene.
Technical Support Center: Synthesis of 4-(4-Phenylpiperazin-1-yl)butanoic Acid
Welcome to the technical support guide for the synthesis of 4-(4-phenylpiperazin-1-yl)butanoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshoo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 4-(4-phenylpiperazin-1-yl)butanoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this important compound.
Part 1: Understanding the Synthesis and Common Pitfalls
The synthesis of 4-(4-phenylpiperazin-1-yl)butanoic acid typically involves one of two primary synthetic routes. Understanding the nuances of each route is critical to diagnosing and resolving issues.
Route A: N-Alkylation of 1-Phenylpiperazine with a 4-Halobutanoic Acid Derivative
This is a direct and common approach involving the nucleophilic substitution of a halide on a four-carbon chain by the secondary amine of 1-phenylpiperazine.
Route B: Ring-Opening of γ-Butyrolactone with 1-Phenylpiperazine
This method utilizes the nucleophilic attack of 1-phenylpiperazine on the carbonyl carbon of γ-butyrolactone, leading to the opening of the lactone ring.
Each of these pathways presents a unique set of challenges that can lead to the formation of specific impurities. This guide will address these challenges in a practical, question-and-answer format.
Part 2: Troubleshooting Guides & FAQs
This section is structured to address specific problems you might encounter during your synthesis.
General Issues
Q1: My overall yield is consistently low. What are the most probable causes?
A1: Low yields can stem from several factors, often related to reaction conditions or reagent quality.
Incomplete Reaction: The reaction may not be going to completion. This can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or increasing the temperature.
Reagent Purity: Ensure the purity of your starting materials. Impurities in 1-phenylpiperazine or the alkylating agent/lactone can lead to side reactions.
Solvent Choice: The polarity and boiling point of the solvent can significantly impact reaction rates and side product formation.
Base Strength (for Route A): An inappropriate base can either be too weak to deprotonate the piperazine effectively or too strong, leading to elimination side reactions.[1]
Route A-Specific Problems: N-Alkylation
Q2: I am observing a significant amount of an impurity with a mass corresponding to the di-alkylation of phenylpiperazine. How can I prevent this?
A2: Di-alkylation is a common issue when both nitrogen atoms of the piperazine ring react. While 1-phenylpiperazine has one substituted nitrogen, the formation of a quaternary ammonium salt is possible, though less common than over-alkylation of piperazine itself. A more likely scenario is the reaction of the desired product with another molecule of the alkylating agent, though this is sterically hindered.
Causality: This typically occurs when there is a high localized concentration of the alkylating agent or when the reaction temperature is excessively high.
Troubleshooting Steps:
Controlled Addition: Add the 4-halobutanoic acid derivative slowly and portion-wise to the reaction mixture containing 1-phenylpiperazine and the base. This maintains a low concentration of the electrophile.
Temperature Management: Maintain the reaction at the lowest effective temperature. While heat can increase the reaction rate, it can also promote side reactions.
Stoichiometry: Use a slight excess of 1-phenylpiperazine relative to the alkylating agent to favor the mono-alkylation product.
Q3: My reaction is producing a significant amount of an elimination byproduct. What is causing this and how can I minimize it?
A3: This is a common side reaction when using a strong, sterically hindered base with a halo-acid. The base, instead of promoting nucleophilic substitution, abstracts a proton, leading to the formation of an unsaturated butanoic acid derivative.
Causality: The choice of base is critical. Strong, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or bulky bases can favor elimination.
Troubleshooting Steps:
Base Selection: Switch to a milder, non-hindered base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[1] These are generally sufficient to neutralize the hydrohalic acid byproduct without promoting significant elimination.
Solvent Effects: Polar aprotic solvents like DMF or acetonitrile generally favor substitution over elimination.
Route B-Specific Problems: Lactone Ring-Opening
Q4: The ring-opening of γ-butyrolactone is very slow and gives a poor yield. How can I improve this?
A4: The ring-opening of γ-butyrolactone can be challenging due to the lactone's stability.[2] The reaction is often thermodynamically unfavorable under mild conditions.[2]
Causality: γ-butyrolactone has low ring strain, making it less reactive than other lactones like β-butyrolactone.[2][3] The reaction often requires elevated temperatures to proceed at a reasonable rate.
Troubleshooting Steps:
Increase Temperature: This is the most common solution. Reactions are often run at reflux in a suitable high-boiling solvent like toluene or xylene.
Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid can activate the lactone carbonyl, making it more susceptible to nucleophilic attack.
Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields for sluggish reactions like this.
Q5: I am isolating a byproduct that appears to be a polyamide. What is happening?
A5: This suggests that the initial ring-opened product, a γ-hydroxyamide, is undergoing further reaction. This could involve intermolecular condensation between the hydroxyl and carboxylic acid functionalities of two molecules, leading to polyester formation, or other complex side reactions. However, the formation of a polyamide would imply a different reaction pathway. A more likely scenario is the formation of a γ-hydroxyamide.[4]
Causality: High temperatures, while necessary for the initial ring-opening, can also promote subsequent condensation reactions.
Troubleshooting Steps:
Optimize Reaction Time and Temperature: Use the minimum temperature and reaction time necessary to consume the starting materials. Monitor the reaction closely by TLC or HPLC.
Work-up Procedure: Promptly work up the reaction upon completion to isolate the desired product and prevent further reactions.
Part 3: Impurity Profile and Characterization
A summary of potential impurities is provided below for easy reference.
Impurity Name
Originating Route
Likely Cause
Mitigation Strategy
Di-alkylated Phenylpiperazine
Route A
Excess alkylating agent, high temperature
Controlled addition of alkylating agent, use slight excess of phenylpiperazine
Author: BenchChem Technical Support Team. Date: February 2026
Technical Assessment: Validating the Binding Kinetics of 4-(4-Phenylpiperazin-1-yl)butanoic Acid
Executive Summary
4-(4-Phenylpiperazin-1-yl)butanoic acid (CAS: 80064-66-2) represents a functionalized "privileged structure" in medicinal chemistry. It consists of a phenylpiperazine core —a classic pharmacophore for Serotonin (5-HT) and Dopamine (D2/D3) receptors—linked to a butyric acid tail .
This guide addresses the specific challenge of confirming its binding affinity. Unlike neutral phenylpiperazines, this molecule acts as a zwitterion at physiological pH (cationic piperazine nitrogen, anionic carboxylate). Consequently, its "performance" (binding affinity) is often distinct from its parent scaffold, frequently serving as a linker intermediate or a metabolite rather than a final drug candidate.
This guide compares the binding characteristics of this acid against its structural alternatives (the parent phenylpiperazine and amide derivatives) and evaluates the optimal experimental methodologies (Radioligand Binding vs. SPR) to validate its
and .
Part 1: The Target Landscape & Molecular Profile
To confirm affinity, one must first define the target. Based on the phenylpiperazine core, the primary biological targets for validation are:
5-HT1A Receptors: The primary target. The basic nitrogen binds to Asp116 (in transmembrane domain III).[1]
Dopamine D2/D3 Receptors: Secondary targets, often showing off-target activity.
Performance Comparison: Acid vs. Alternatives
The "performance" of 4-(4-Phenylpiperazin-1-yl)butanoic acid is defined by how its acidic tail influences binding compared to standard alternatives.
Compound Class
Representative Structure
Binding Affinity ( at 5-HT1A)
Pharmacological Profile
The Product (Acid)
4-(4-Phenylpiperazin-1-yl)butanoic acid
Moderate/Low (>100 nM)*
Zwitterionic. The terminal carboxylate (COO⁻) often creates electrostatic repulsion or steric clash within the hydrophobic pocket of GPCRs, reducing affinity compared to the parent.
Alternative A (Parent)
N-Phenylpiperazine
High (< 20 nM)
Cationic. The "naked" pharmacophore. High affinity but low selectivity.[2]
Alternative B (Amide)
Buspirone/Derivatives
Very High (< 5 nM)
Neutral Linker. When the acid is converted to an amide (e.g., via conjugation), the repulsion is removed, and the linker interacts with auxiliary binding pockets (Tyr390), restoring high affinity.
*Note: Exact affinity depends on the specific receptor subtype, but free acids generally show reduced potency compared to their amide/ester counterparts in this chemical class.
Part 2: Comparative Methodology Guide
To confirm the affinity of this specific acid, you must choose an assay that tolerates its solubility profile and zwitterionic nature.
Method A: Radioligand Displacement (The Gold Standard)
Principle: Competition between the non-radioactive acid and a radiolabeled standard (e.g., [³H]-8-OH-DPAT) for the receptor.
Pros: High sensitivity; unaffected by the refractive index changes that plague SPR with small molecules.
Suitability for Product:High. Best for detecting moderate-affinity interactions typical of free acids.
Method B: Surface Plasmon Resonance (SPR) (The Kinetic Alternative)
Principle: Real-time optical measurement of the acid flowing over an immobilized receptor.
Pros: Provides
(association) and (dissociation) rates. Label-free.
Cons: The small mass of the molecule (~248 Da) produces a low signal. The acid group can cause non-specific binding to the sensor chip matrix (carboxymethyl dextran).
Suitability for Product:Medium. Requires high-density receptor immobilization and careful pH referencing.
Method C: Isothermal Titration Calorimetry (ITC)
Pros: Measures enthalpy (
) directly.
Cons: Requires large amounts of protein and ligand.
Suitability:Low for initial screening; useful only for detailed thermodynamic mapping if solubility permits.
Part 3: Validated Experimental Protocol (Radioligand Binding)
Objective: Determine the inhibition constant (
) of 4-(4-Phenylpiperazin-1-yl)butanoic acid at the 5-HT1A receptor.
Reagents & Preparation
Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% Ascorbic Acid (prevents oxidation), pH 7.4.
Ligand Stock: Dissolve 4-(4-Phenylpiperazin-1-yl)butanoic acid in DMSO to 10 mM. (Ensure final DMSO < 1% in assay).
Critical Step: Due to the zwitterionic nature, ensure the stock is fully solubilized; sonicate if necessary.
Receptor Source: Rat hippocampal membrane homogenates or CHO cells expressing h5-HT1A.
Assay Workflow
Incubation: In 96-well plates, mix:
50 µL Radioligand ([³H]-8-OH-DPAT).
50 µL Test Compound (The Acid) at increasing concentrations (
M to M).
100 µL Membrane Suspension (20-50 µg protein).
Equilibrium: Incubate at 25°C for 60 minutes . (Do not use 37°C for this acid initially, as kinetics may be fast).
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding of the cationic piperazine).
Wash: Wash 3x with ice-cold buffer.
Counting: Add scintillation cocktail and count radioactivity (CPM).
Data Analysis
Calculate
using the Cheng-Prusoff Equation :
Where:
= Concentration of the acid displacing 50% of specific binding.
= Concentration of radioligand (0.5 nM).
= Dissociation constant of the radioligand.
Part 4: Visualization of Logic & Workflows
Diagram 1: Structural Logic & Assay Selection
This diagram illustrates the decision process for validating this specific molecule based on its chemical properties.
Caption: Workflow for selecting the validation method. Radioligand binding is prioritized due to the molecule's small size and charge profile.
Diagram 2: The Binding Pharmacophore Model
Visualizing why the "Acid" might perform differently than the "Amide" alternative.
Caption: Pharmacophore model showing the critical ionic bond at Asp116 and the potential interference of the anionic acid tail in the auxiliary region.
References
Glennon, R. A., et al. (1988). "Binding of phenylpiperazine derivatives at 5-HT1A receptors." Journal of Medicinal Chemistry.
Context: Establishes the structure-activity relationship (SAR) of the phenylpiperazine core.
Lopez-Rodriguez, M. L., et al. (2002). "Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines." Journal of Medicinal Chemistry.
Context: Discusses how linker length and terminal groups (like acids vs. amides) affect binding affinity.
Navratilova, I., & Hopkins, A. L. (2010). "SPR screening: from fragment screening to high-throughput screening." ACS Medicinal Chemistry Letters.
Context: Methodological grounding for using SPR with small, charged fragments.
Boess, F. G., & Martin, I. L. (1994). "Molecular biology of 5-HT receptors." Neuropharmacology.
Context: Detailed protocols for radioligand binding assays in 5-HT receptors.